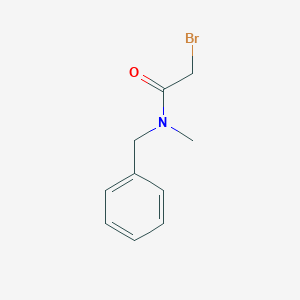

N-Benzyl-2-bromo-N-methylacetamide

Overview

Description

N-Benzyl-2-bromo-N-methylacetamide is a chemical compound with the CAS Number: 73391-96-5 . It has a molecular weight of 242.12 .

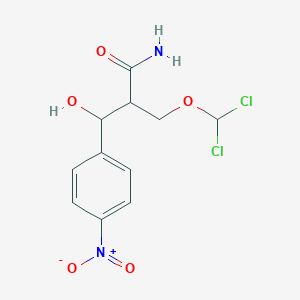

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BrNO/c1-12(10(13)7-11)8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Anticonvulsant Activities

N-Benzyl-2-acetamidopropionamide derivatives, closely related to N-Benzyl-2-bromo-N-methylacetamide, have shown potent anticonvulsant activities. A study found that compounds with small, substituted heteroatom moieties near the C(2) site exhibited highly potent activities, with oxygen-substituted derivatives showing particularly favorable activities compared to phenytoin (Choi, Stables, & Kohn, 1996). Additionally, research has indicated that functionalized alpha-heteroatom-substituted amino acids, including N-benzyl derivatives, possess significant anticonvulsant properties (Kohn, Sawhney, Legall, Robertson, & Leander, 1991).

Hofmann Rearrangement

The Hofmann rearrangement of aromatic and aliphatic amides, a process in which N-bromoacetamide is used, offers an efficient route to produce protected amines or diamines, important precursors in synthetic chemistry. This rearrangement minimizes side products and is highly efficient (Jevtić, Dǒsen-Micovic, Ivanović, & Ivanovic, 2016).

Electrophile Synthesis

This compound analogs have been utilized in the synthesis of electrophiles. For instance, 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide, an electrophile, has been synthesized for enzyme inhibition studies and potential therapeutic applications (Abbasi et al., 2018).

Synthesis of α,β-Unsaturated N-Methoxy-N-methyl-amide

A reagent developed for the synthesis of the α,β-unsaturated N-methoxy-N-methyl-amide structure, important in organic chemistry, was based on compounds closely related to this compound. This synthesis is simple, efficient, and has a wide application potential (Manjunath, Sane, & Aidhen, 2006).

Synthesis of 1,4-Benzodiazepine Derivatives

This compound derivatives have been used in the synthesis of 1,4-benzodiazepine derivatives, a class of compounds with significant importance in medicinal chemistry. This synthesis offers an efficient approach to produce functionalized 1,4-benzodiazepine scaffolds (Wang, Guo, Wang, Huang, & Wang, 2008).

Kinetics and Mechanism Studies

N-Methylacetamide, a compound structurally similar to this compound, has been used to study the hydrolysis kinetics and mechanisms in high-temperature water, providing insights into N-substituted amide behavior under different conditions (Duan, Dai, & Savage, 2010).

Molecular Structure Analysis

Studies have also been conducted on the molecular structure of N-Methylacetamide, revealing important details about bond distances and angles, providing valuable information for understanding the behavior and reactivity of similar compounds (Kitano, Fukuyama, & Kuchitsu, 1973).

Safety and Hazards

The compound is associated with certain hazards. It has the signal word “Danger” and is associated with hazard statements H315-H318-H335 . These codes refer to specific hazards related to skin irritation (H315), eye damage (H318), and respiratory irritation (H335). Precautionary measures should be taken when handling this compound .

Properties

IUPAC Name |

N-benzyl-2-bromo-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-12(10(13)7-11)8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBVVIAYYYFAAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30994105 | |

| Record name | N-Benzyl-2-bromo-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30994105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73391-96-5 | |

| Record name | N-Benzyl-2-bromo-N-methylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073391965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-2-bromo-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30994105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

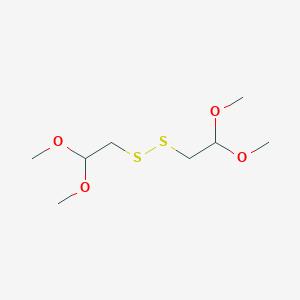

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B115146.png)

![4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid](/img/structure/B115154.png)

![(Propane-1,3-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B115173.png)